molecular formula C5H6N4O3 B183039 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid CAS No. 199291-95-7

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B183039
CAS No.: 199291-95-7
M. Wt: 170.13 g/mol
InChI Key: PHESXJZMXVQJEJ-UHFFFAOYSA-N
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Description

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of an acetamido group and a carboxylic acid group attached to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones under thermal conditions. The reaction conditions often require temperatures exceeding 140°C to achieve the desired cyclization . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to produce methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Scientific Research Applications

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the triazole ring, which can form stable complexes with metal ions and other biomolecules . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-acetamido-1H-1,2,4-triazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2(10)6-5-7-3(4(11)12)8-9-5/h1H3,(H,11,12)(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHESXJZMXVQJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406388
Record name 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199291-95-7
Record name 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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